molecular formula C11H14ClNO4 B1430394 Methyl 2-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)acetate hydrochloride CAS No. 1797842-87-5

Methyl 2-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)acetate hydrochloride

Cat. No.: B1430394
CAS No.: 1797842-87-5
M. Wt: 259.68 g/mol
InChI Key: HJWUCRWLWCXKIA-UHFFFAOYSA-N
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Description

Methyl 2-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)acetate hydrochloride is a benzodioxin derivative characterized by a 2,3-dihydro-1,4-benzodioxin core substituted with an amino group at position 7 and a methyl ester-linked acetate moiety at position 5. The hydrochloride salt enhances its solubility and stability for research applications.

Properties

IUPAC Name

methyl 2-(6-amino-2,3-dihydro-1,4-benzodioxin-7-yl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4.ClH/c1-14-11(13)5-7-4-9-10(6-8(7)12)16-3-2-15-9;/h4,6H,2-3,5,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJWUCRWLWCXKIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC2=C(C=C1N)OCCO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)acetate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This compound belongs to the class of benzodioxane derivatives and has shown potential therapeutic applications, particularly in neurodegenerative diseases. Its molecular formula is C11_{11}H14_{14}ClNO4_{4}, with a molecular weight of approximately 259.68 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Notably, it has demonstrated significant inhibitory effects on:

  • Acetylcholinesterase (AChE) : This enzyme is crucial in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease.
  • Alpha-glucosidase : Inhibiting this enzyme can help manage blood glucose levels, making it relevant for diabetes treatment.

Structure-Activity Relationship (SAR)

The compound's structure features an amino group and an ester functional group, which enhance its chemical reactivity and biological activity compared to related compounds. The benzodioxane ring system contributes to its ability to bind effectively to target enzymes.

Comparative Table of Similar Compounds

Compound NameStructure CharacteristicsUnique Features
6-Acetyl-1,4-benzodioxaneContains a benzodioxane ring but has an acetyl groupLacks amino functionality
1,4-Benzodioxane-6-yl methyl ketoneSimilar benzodioxane structure with a ketone groupNo amino or ester groups present
Indole DerivativesFused ring systems similar to benzodioxanesDifferent core structure leading to varied activities

This table illustrates how this compound stands out due to its dual functional groups that enhance its biological activity.

Enzyme Inhibition Studies

Recent studies have focused on the enzyme inhibitory properties of this compound:

  • Acetylcholinesterase Inhibition : Molecular docking studies have demonstrated that methyl 2-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)acetate binds effectively to the active site of AChE. This interaction leads to a significant reduction in enzyme activity, which could be beneficial for cognitive enhancement in Alzheimer's patients.
  • Alpha-glucosidase Inhibition : The compound has also shown promising results in inhibiting alpha-glucosidase activity, suggesting potential applications in managing postprandial hyperglycemia in diabetic patients.

Case Studies

Case Study 1 : A study conducted on animal models demonstrated that administration of methyl 2-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)acetate significantly improved cognitive function as measured by behavioral tests assessing memory and learning capabilities. The results indicated a correlation between AChE inhibition and improved cognitive performance.

Case Study 2 : Another research effort focused on the pharmacokinetics and bioavailability of this compound. It was found that following oral administration, the compound exhibited favorable absorption characteristics with a half-life conducive for therapeutic use.

Comparison with Similar Compounds

Core Benzodioxin Derivatives

The 2,3-dihydro-1,4-benzodioxin scaffold is shared among several compounds, but substituent variations critically influence their properties:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
Methyl 2-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)acetate hydrochloride 7-NH₂, 6-CH₂COOCH₃·HCl C₁₁H₁₄ClNO₄ 259.69 g/mol Hydrochloride salt enhances solubility; ester group may improve metabolic stability
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine 5-benzodioxin, 2-OCH₃-pyridine, dimethylaminophenyl C₂₃H₂₅N₃O₃ 391.46 g/mol Larger molecular weight due to pyridine and dimethylamino groups; research-use only
[(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)(methyl)amino]acetic acid 6-SO₂N(CH₃)CH₂COOH C₁₀H₁₁NO₆S 273.26 g/mol Sulfonyl and carboxylic acid groups increase polarity; potential for ionic interactions
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,2,2-trifluoroethanol 6-CF₃CH₂OH C₉H₇F₃O₃ 220.15 g/mol Trifluoroethanol group enhances lipophilicity; may impact blood-brain barrier penetration

Key Observations :

  • Amino vs. Sulfonyl Groups: The amino group in the target compound contrasts with sulfonyl or trifluoroethanol substituents in analogs, altering electronic properties and hydrogen-bonding capacity .
  • Ester vs. Acid Functionality: The methyl ester in the target compound may confer better cell permeability compared to carboxylic acid derivatives like [(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)(methyl)amino]acetic acid .

Research Implications and Limitations

  • Biological Activity: The amino and ester groups in the target compound may favor interactions with amine receptors or esterase enzymes, unlike thiadiazin-2-amine or indazole derivatives, which exhibit distinct bioactivity profiles .

Q & A

Q. What are the optimal synthetic routes for Methyl 2-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)acetate hydrochloride, and how can purity be maximized?

  • Methodological Answer : The synthesis of benzodioxin derivatives typically involves multi-step reactions, including nucleophilic substitution, amidation, and salt formation. For example, continuous flow reactors can enhance reaction efficiency by minimizing side products, while chromatography (e.g., reverse-phase HPLC) ensures high purity (>98%) . Key intermediates like the benzodioxin core may require protection/deprotection strategies to preserve functional groups. Reaction conditions (e.g., inert atmosphere, temperature control) are critical to avoid degradation of the amine group .

Q. How is the compound characterized for structural confirmation and purity assessment?

  • Methodological Answer : Structural validation relies on 1H/13C NMR to confirm the benzodioxin backbone and acetate ester linkage. For example, aromatic protons in the benzodioxin ring typically appear as doublets at δ 6.5–7.0 ppm, while the methyl ester group resonates as a singlet near δ 3.7 ppm . Purity is assessed via HPLC (e.g., C18 column, UV detection at 254 nm) and mass spectrometry (ESI-MS) to verify molecular weight (±1 Da). Elemental analysis (C, H, N) ensures stoichiometric consistency with the hydrochloride salt .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Safety Data Sheets (SDS) for structurally similar benzodioxin derivatives recommend:
  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Contradictions in bioactivity (e.g., varying IC50 values) may arise from differences in assay conditions. To address this:
  • Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement.
  • Standardize solvent systems (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity).
  • Validate results with dose-response curves and statistical analysis (e.g., Hill slope consistency) .

Q. What experimental strategies are effective for elucidating the compound’s mechanism of action?

  • Methodological Answer : Mechanistic studies often combine:
  • In-silico docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities with targets like GPCRs or kinases.
  • Biophysical assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics (Ka, Kd) .
  • In-vivo models : Zebrafish or murine models for preliminary toxicity and efficacy profiling, with LC-MS/MS to monitor metabolite formation .

Q. How can the compound’s solubility and stability be improved for in-vivo studies?

  • Methodological Answer :
  • Salt selection : Alternative counterions (e.g., citrate instead of HCl) may enhance aqueous solubility.
  • Co-solvents : Use cyclodextrins or PEG-based formulations to stabilize the compound in physiological buffers.
  • pH optimization : Adjust to pH 4–6 to minimize ester hydrolysis .

Q. What strategies address discrepancies in pharmacological data across different research groups?

  • Methodological Answer : Discrepancies may stem from batch-to-batch variability or assay interference. Mitigation includes:
  • Collaborative validation : Cross-laboratory replication using identical synthetic batches.
  • Impurity profiling : LC-MS/MS to identify trace contaminants (e.g., deaminated byproducts).
  • Target specificity screens : Off-target profiling using kinase/GPCR panels to rule out polypharmacology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)acetate hydrochloride
Reactant of Route 2
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Methyl 2-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)acetate hydrochloride

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